molecular formula C4H7ClO2 B569999 Propyl Chloroformate-d7 CAS No. 1228182-42-0

Propyl Chloroformate-d7

Cat. No. B569999
M. Wt: 129.591
InChI Key: QQKDTTWZXHEGAQ-NCKGIQLSSA-N
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Description

Propyl Chloroformate-d7 is a certified reference material used for highly accurate and reliable data analysis . It has been used as a derivatization reagent in the quantification of dopamine, serotonin, and norepinephrine in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry .


Molecular Structure Analysis

The linear formula of Propyl Chloroformate-d7 is ClCO2CD2CD2CD3 . The molecular weight is 129.59 .


Chemical Reactions Analysis

Propyl Chloroformate-d7 has been used in the preparation of dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate . It has also been used as a derivatization reagent in the quantification of certain neurotransmitters .


Physical And Chemical Properties Analysis

Propyl Chloroformate-d7 is a liquid with a boiling point of 105-106 °C (lit.) and a density of 1.15 g/mL at 25 °C .

Scientific Research Applications

1. Electrophotography and Pseudo-Polymorphism Study

Propyl Chloroformate-d7 is referenced in a study focusing on n-Propyl gallate, a charge-control agent used for toners in electrophotography. The research demonstrates pseudo-polymorphism, involving chloroform and its variations in molecular structures (Iwata et al., 2005).

2. Chemical Reaction Pathway Analysis

Another application is found in the analysis of chemical reaction pathways. A study utilized an extended Grunwald-Winstein equation to explore the solvolyses of n-propyl chloroformate in various solvents, revealing insights into chemical reaction mechanisms (Kyong et al., 2005).

3. Catalyst Preparation in Organic Synthesis

Propyl Chloroformate-d7 is also involved in the preparation of catalysts. A study describes the preparation of silica-bonded propyl-diethylene-triamine-N-sulfamic acid using propyl chloroformate for synthesizing 1,1-diacetates (Sefat et al., 2011).

4. Analytical Chemistry and Mass Spectrometry

In analytical chemistry, propyl chloroformate is used in derivatization processes for plasma sulfur amino acids analysis using gas chromatography-mass spectrometry (Švagera et al., 2012).

5. Liquid Chromatography-Tandem Mass Spectrometry

It's also used in liquid chromatography-electrospray-tandem mass spectrometry for analyzing amino acids, demonstrating its importance in the field of biochemical analysis (Uutela et al., 2009).

6. Quantitative Analysis in Biological Fluids

Another significant application is in the quantitative analysis of free amino acids in biological fluids. Propyl chloroformate derivatives are used for automated gas chromatography-mass spectrometry analysis (Kaspar et al., 2008).

Safety And Hazards

Propyl Chloroformate-d7 is considered hazardous. It is highly flammable and toxic if inhaled . It can cause severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDTTWZXHEGAQ-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745975
Record name (~2~H_7_)Propyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl Chloroformate-d7

CAS RN

1228182-42-0
Record name (~2~H_7_)Propyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-42-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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